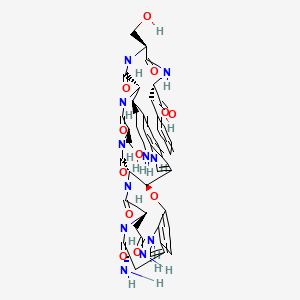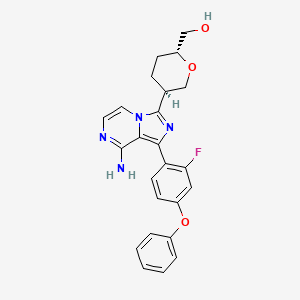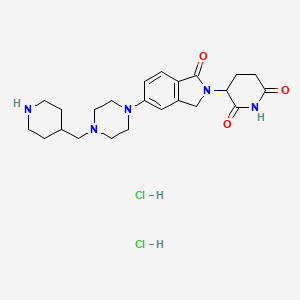
Ancistrotecine B
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ancistrotecine B is a naphthylisoquinoline alkaloid known for its potent inhibitory effects on the Nav1.7 sodium channel. This compound has garnered significant attention due to its ability to alleviate inflammatory pain in mice . The molecular formula of this compound is C26H31NO4, and it has a molecular weight of 421.53 g/mol .
準備方法
Synthetic Routes and Reaction Conditions
Industrial Production Methods
Industrial production methods for Ancistrotecine B are not well-documented. given its research applications, it is likely produced in specialized laboratories under controlled conditions to ensure purity and efficacy.
化学反応の分析
Types of Reactions
Ancistrotecine B primarily undergoes reactions typical of naphthylisoquinoline alkaloids. These reactions include:
Reduction: Reduction reactions may also be possible, but detailed information is lacking.
Substitution: this compound can participate in substitution reactions, particularly involving its functional groups.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The specific conditions for these reactions depend on the desired outcome and the functional groups involved.
Major Products Formed
The major products formed from these reactions are typically derivatives of this compound with modified functional groups. These derivatives can have varying biological activities and properties.
科学的研究の応用
Ancistrotecine B has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying naphthylisoquinoline alkaloids and their chemical properties.
Biology: Investigated for its effects on sodium channels and its potential as a tool for studying ion channel function.
Medicine: Explored for its potential therapeutic effects, particularly in alleviating inflammatory pain.
Industry: Utilized in the development of new pharmaceuticals and as a reference compound in drug discovery.
作用機序
Ancistrotecine B exerts its effects by inhibiting the Nav1.7 sodium channel with an IC50 value of 0.73 μM . This inhibition reduces the influx of sodium ions, thereby decreasing neuronal excitability and alleviating pain. The molecular targets and pathways involved include the Nav1.7 sodium channel, which plays a crucial role in pain signaling.
類似化合物との比較
Similar Compounds
Ancistrotecine B is similar to other sodium channel inhibitors, such as:
Lidocaine: An amide local anesthetic with anti-inflammatory properties.
Amitriptyline hydrochloride: A tricyclic antidepressant with antinociceptive activities.
Phenytoin sodium: A stabilizer for voltage-gated sodium channels.
Uniqueness
What sets this compound apart from these compounds is its specific inhibition of the Nav1.7 sodium channel, which is particularly relevant for pain management. Its unique structure as a naphthylisoquinoline alkaloid also distinguishes it from other sodium channel inhibitors.
特性
分子式 |
C26H31NO4 |
|---|---|
分子量 |
421.5 g/mol |
IUPAC名 |
4-[(1S,3S)-6,8-dimethoxy-1,2,3-trimethyl-3,4-dihydro-1H-isoquinolin-7-yl]-8-methoxy-6-methylnaphthalen-1-ol |
InChI |
InChI=1S/C26H31NO4/c1-14-10-19-18(8-9-20(28)24(19)21(11-14)29-5)25-22(30-6)13-17-12-15(2)27(4)16(3)23(17)26(25)31-7/h8-11,13,15-16,28H,12H2,1-7H3/t15-,16-/m0/s1 |
InChIキー |
LPLDOTPFINCOQG-HOTGVXAUSA-N |
異性体SMILES |
C[C@H]1CC2=CC(=C(C(=C2[C@@H](N1C)C)OC)C3=C4C=C(C=C(C4=C(C=C3)O)OC)C)OC |
正規SMILES |
CC1CC2=CC(=C(C(=C2C(N1C)C)OC)C3=C4C=C(C=C(C4=C(C=C3)O)OC)C)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(5r,7s)-5-(4-Ethylphenyl)-N-[(5-Fluoropyridin-2-Yl)methyl]-7-(Trifluoromethyl)-4,5,6,7-Tetrahydropyrazolo[1,5-A]pyrimidine-3-Carboxamide](/img/structure/B12373882.png)


![disodium;5-[[4-anilino-6-(2-hydroxyethylamino)-1,3,5-triazin-2-yl]amino]-2-[(E)-2-[4-[[4-anilino-6-(2-hydroxyethylamino)-1,3,5-triazin-2-yl]amino]-2-sulfonatophenyl]ethenyl]benzenesulfonate](/img/structure/B12373911.png)
![5-[(4R)-3,3-difluoro-1-methylpiperidin-4-yl]oxy-7-methoxy-N-[3-methyl-4-([1,2,4]triazolo[1,5-a]pyridin-7-yloxy)phenyl]quinazolin-4-amine](/img/structure/B12373912.png)
![[6-Chloro-5-(difluoromethoxy)pyridin-2-yl]-(3,3-difluoro-4-hydroxy-1-azaspiro[4.4]nonan-1-yl)methanone](/img/structure/B12373915.png)



![5-chloro-2-N-[(1R)-1-(5-fluoropyrimidin-2-yl)ethyl]-4-N-(5-methyl-1H-pyrazol-3-yl)pyrimidine-2,4-diamine](/img/structure/B12373945.png)
![methyl (2S)-2-[[(2S)-2-[[3,5-bis(trifluoromethyl)phenyl]carbamoylamino]-3-methylbutanoyl]amino]-3-(1-methylimidazol-4-yl)propanoate](/img/structure/B12373946.png)



